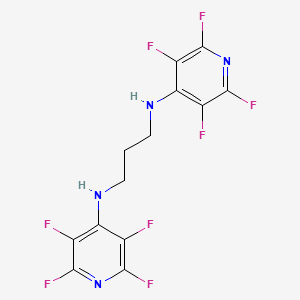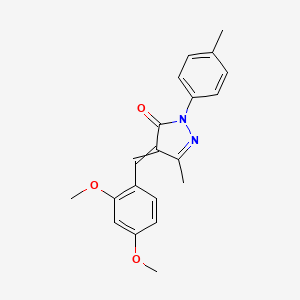
N,N'-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine: is a synthetic organic compound characterized by the presence of two tetrafluoropyridinyl groups attached to a propane-1,3-diamine backbone This compound is notable for its unique structural features, which include both aromatic and perfluoroaromatic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetrafluoropyridine and propane-1,3-diamine.
Coupling Reaction: The 2,3,5,6-tetrafluoropyridine is reacted with propane-1,3-diamine under controlled conditions to form the desired product. This reaction often requires the use of a coupling agent and a suitable solvent to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Complexation Reactions: The nitrogen atoms in the diamine backbone can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Scientific Research Applications
N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine exerts its effects involves several molecular interactions:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and metal ions.
Pathways Involved: The interactions with these targets can modulate biochemical pathways, leading to changes in cellular processes. For example, the compound’s ability to form metal complexes can influence metalloprotein function and activity.
Comparison with Similar Compounds
N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The propane-1,3-diamine backbone in N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine provides distinct chemical properties, such as different steric and electronic effects, compared to its benzene-based counterparts
Properties
Molecular Formula |
C13H8F8N4 |
|---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
N,N'-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H8F8N4/c14-4-8(5(15)11(19)24-10(4)18)22-2-1-3-23-9-6(16)12(20)25-13(21)7(9)17/h1-3H2,(H,22,24)(H,23,25) |
InChI Key |
SXFVOOSWOKCVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=C(C(=NC(=C1F)F)F)F)CNC2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B11102830.png)

![4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11102845.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11102852.png)
![4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11102855.png)
![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11102859.png)
![3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11102860.png)
![4-ethoxy-2,2-bis(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole](/img/structure/B11102872.png)

![N-(2-methoxyethyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11102877.png)
![4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one](/img/structure/B11102904.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11102908.png)
